molecular formula C20H28O6 B7804069 4alpha-Phorbol

4alpha-Phorbol

Cat. No.: B7804069
M. Wt: 364.4 g/mol
InChI Key: QGVLYPPODPLXMB-UHFFFAOYSA-N
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Description

4alpha-Phorbol is a diterpene compound that belongs to the tigliane family It is structurally characterized by a unique 5/7/6/3 tetracyclic skeleton and is known for its biological activity, particularly in modulating protein kinase C

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of 4alpha-Phorbol is a complex process that has been achieved through various synthetic routes. One notable method involves a 20-step synthesis starting from inexpensive (+)-carvone. This method utilizes pentamethyldisilyl groups as masked hydroxyl groups, a Shapiro reaction to link fragments, and a Tamao-Fleming oxidation followed by ring-closing metathesis to construct the tetracyclic skeleton . Another method involves a 19-step synthesis from (+)-3-carene, employing a two-phase terpene synthesis strategy .

Industrial Production Methods: Industrial production of this compound typically relies on the isolation from natural sources, such as croton oil, followed by purification and potential semi-synthesis to obtain the desired compound. The complexity of its structure makes purely synthetic production challenging and less common compared to isolation and semi-synthesis.

Chemical Reactions Analysis

4alpha-Phorbol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Substitution reactions, particularly esterification, are common with this compound.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and acid chlorides or anhydrides for esterification. Major products formed from these reactions include various oxidized, reduced, and esterified derivatives of this compound.

Scientific Research Applications

4alpha-Phorbol has a wide range of scientific research applications:

Mechanism of Action

4alpha-Phorbol exerts its effects primarily by activating protein kinase C. It binds to the C1 domain of protein kinase C, leading to its translocation to the cell membrane where it becomes activated . This activation triggers a cascade of downstream signaling pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

4alpha-Phorbol is unique due to its specific structure and biological activity. Similar compounds include:

Properties

IUPAC Name

1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLYPPODPLXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860211
Record name 4a,7b,9,9a-Tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-25-5, 26241-63-4
Record name PHORBOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4?-Phorbol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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